Zanthoxylol

Description

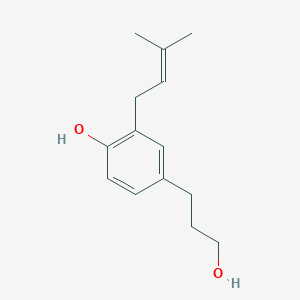

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxypropyl)-2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11(2)5-7-13-10-12(4-3-9-15)6-8-14(13)16/h5-6,8,10,15-16H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGXJKHDIYTXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)CCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159266 | |

| Record name | Zanthoxylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-57-6 | |

| Record name | Zanthoxylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanthoxylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation of the Phenylpropanoid Intermediate P Coumaroyl Coa :the Synthesis Begins with the Conversion of L Phenylalanine into the Activated Intermediate P Coumaroyl Coa. This is Known As the General Phenylpropanoid Pathway and Involves Three Key Enzymes That Have Been Identified in Various Zanthoxylum Species.nih.govrsc.orgfrontiersin.org

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govusda.gov PAL activity is a critical regulatory point in the pathway. nih.govmdpi.com

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the para-position of the phenyl ring to yield p-coumaric acid. nih.govresearchgate.netwikipedia.org

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA, which is a central branch-point intermediate for numerous downstream pathways. nih.govresearchgate.net

Reduction to 4 Hydroxyphenylpropanol:to Form the 4 Hydroxyphenylpropanol Backbone of Zanthoxylol, the Carboxyl Group of the P Coumaroyl Coa Intermediate Must Be Reduced to an Alcohol. This Reduction is Believed to Occur in a Two Step Process Analogous to Monolignol Biosynthesis, Involving:

Cinnamoyl-CoA Reductase (CCR): This enzyme would catalyze the reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632).

Cinnamyl Alcohol Dehydrogenase (CAD): This dehydrogenase would then reduce p-coumaraldehyde to p-coumaryl alcohol (4-hydroxyphenylpropanol). While these enzymes are well-characterized in the context of lignin (B12514952) synthesis, their specific role in producing the 4-hydroxyphenylpropanol precursor for Zanthoxylol is inferred. mdpi.com

Prenylation of the Aromatic Ring:the Final and Defining Step in Zanthoxylol Biosynthesis is the Attachment of a Dimethylallyl Group to the 4 Hydroxyphenylpropanol Core.

Genetic Regulation of this compound Biosynthesis Genes

The biosynthesis of this compound is under tight genetic control, primarily at the transcriptional level. The expression of the biosynthetic genes, particularly those in the foundational phenylpropanoid pathway, is orchestrated by a complex network of transcription factors that respond to both developmental programs and environmental stimuli.

The promoter regions of phenylpropanoid genes like PAL, C4H, and 4CL contain specific DNA sequences known as cis-acting regulatory elements. These elements serve as binding sites for various families of transcription factors, which can either activate or repress gene expression. nih.gov Key transcription factor families implicated in regulating phenylpropanoid metabolism include:

MYB (myeloblastosis) family: R2R3-MYB transcription factors are well-known master regulators of different branches of the phenylpropanoid pathway. nih.govmdpi.com They can act as activators or repressors of specific biosynthetic genes, thereby channeling metabolic flow towards the synthesis of compounds like flavonoids or lignin (B12514952). nih.govmdpi.com

bHLH (basic helix-loop-helix) family: These transcription factors often work in concert with MYB proteins, forming a regulatory complex (the MBW complex, with a WD40-repeat protein) that activates the expression of late biosynthetic genes in pathways like anthocyanin synthesis.

WRKY family: WRKY transcription factors are broadly involved in plant defense responses and have also been shown to regulate genes within the phenylpropanoid pathway. nih.gov

While direct evidence for the specific transcription factors that regulate the genes for this compound biosynthesis is currently limited, the established principles of phenylpropanoid regulation provide a clear framework. It is highly probable that a unique combination of transcription factors, specific to Zanthoxylum zanthoxyloides, controls the expression of the necessary PAL, C4H, 4CL, reductase, and, most critically, the specific aromatic prenyltransferase genes required to produce this compound. The expression of these regulatory genes is itself responsive to external signals, allowing the plant to modulate this compound production in response to its environment.

Comparative Biosynthesis across Zanthoxylum Species

The genus Zanthoxylum is characterized by significant chemical diversity, with different species producing distinct profiles of secondary metabolites, including alkaloids, flavonoids, and phenylpropanoids. tandfonline.commdpi.comnih.gov The biosynthesis of this compound appears to be a species-specific trait rather than a common feature of the entire genus.

Phytochemical investigations have revealed that this compound is a characteristic compound of Zanthoxylum zanthoxyloides (also known by its synonym Fagara zanthoxyloides). However, studies comparing multiple Zanthoxylum species have shown that this compound is absent in others. For example, one analysis of five Nigerian Zanthoxylum species detected the compound only in the roots of Z. zanthoxyloides. This limited distribution suggests that the biosynthetic machinery required for its production is not universally present across the genus.

This species-specific capability likely arises from differences at the genetic and enzymatic levels. The key determinants for this compound synthesis are the presence and activity of the complete set of required enzymes. The most critical differentiating factor is likely the aromatic prenyltransferase that catalyzes the final step. The gene encoding this specific enzyme may only be present or expressed in Z. zanthoxyloides, preventing other species from completing the biosynthetic pathway. This makes this compound a potentially valuable chemotaxonomic marker for distinguishing between certain species within the diverse Zanthoxylum genus. mdpi.com

Chemical Synthesis and Derivatization for Academic Research

Total Synthesis Approaches to Zanthoxylol and its Analogues

Currently, there is a limited amount of published research detailing the total synthesis of this compound. The scientific literature predominantly describes its extraction from natural sources, such as the roots of Zanthoxylum zanthoxyloides. athmsi.orgbioline.org.brgoogle.com This suggests that the natural abundance of this compound may be sufficient for research purposes, making complex total synthesis economically less viable or necessary.

However, the synthesis of analogues of this compound's derivatives has been a subject of study. These synthetic efforts are crucial for investigating the biological activities associated with the core structure of this compound and its derivatives. florajournal.commdpi.com

Semi-Synthetic Modifications and Structural Elucidation for Research Purposes

A significant area of research has been the semi-synthetic modification of this compound to produce novel compounds with potentially enhanced biological activities. A key example of this is the chemical conversion of this compound into 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-butyric acid (DBA). athmsi.orgbioline.org.brresearcher.lifethieme-connect.com This transformation was achieved by first converting this compound into an iodo-compound, which was subsequently hydrolyzed to yield DBA.

The structural elucidation of this compound and its semi-synthetic derivatives has been accomplished using a range of modern spectroscopic and analytical techniques. These methods are essential for confirming the chemical structure of the newly synthesized compounds and include:

Nuclear Magnetic Resonance (NMR) spectroscopy

Mass Spectrometry (MS)

Infrared (IR) spectroscopy

Ultraviolet (UV) spectroscopy

High-Pressure Liquid Chromatography (HPLC) ljmu.ac.uk

These analytical methods provide detailed information about the molecular framework, functional groups, and purity of the compounds, which is fundamental for any further biological or pharmacological investigation. researchgate.net

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of this compound has been instrumental in conducting Structure-Activity Relationship (SAR) studies. SAR studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. oncodesign-services.comresearchgate.net By creating a series of related compounds, or analogues, researchers can identify the key pharmacophores responsible for a particular effect.

In the context of this compound, derivatization has been primarily focused on exploring its potential therapeutic applications. The synthesis of DBA from this compound was a strategic move to investigate its antisickling properties. athmsi.orgbioline.org.br Furthermore, the anti-inflammatory and analgesic activities of DBA were evaluated and compared with established nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin, suggesting that the mechanism of action may involve the inhibition of prostaglandin (B15479496) synthesis.

These SAR studies, enabled by the semi-synthesis of derivatives like DBA, are crucial for optimizing lead compounds, potentially enhancing their potency, selectivity, and pharmacokinetic properties, while minimizing potential side effects. nih.govnih.govresearchgate.net

Comprehensive Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds like Zanthoxylol. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can piece together the molecular puzzle.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their electronic environments. The chemical shift (δ) of a proton signal indicates its level of shielding, while the integration of the signal reveals the number of protons of that type. Furthermore, the splitting pattern (multiplicity) of a signal, governed by J-coupling, gives clues about the number of neighboring protons.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. The chemical shifts of carbon signals are indicative of the type of carbon atom (e.g., aliphatic, aromatic, carbonyl). While standard ¹³C NMR does not typically show coupling, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

For a complex molecule like this compound, one-dimensional NMR spectra are often insufficient for a complete structural assignment. Two-dimensional (2D) NMR experiments are therefore essential. These include:

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to identify adjacent protons in a spin system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached, providing direct C-H connectivity information.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different fragments of the molecule and identifying quaternary carbons.

By combining the information from these 1D and 2D NMR experiments, a detailed and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below. Please note that actual values can vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Specific assignments require 2D NMR data)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 110 - 160 |

| Olefinic CH | 5.0 - 6.5 | 100 - 150 |

| CH-O (Alcohol/Ether) | 3.5 - 4.5 | 60 - 90 |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing crucial information about its molecular weight and elemental composition. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of these ions, which allows for the determination of the molecular weight and can offer insights into the molecule's structure through the analysis of fragmentation patterns.

Different ionization methods can be employed, ranging from "hard" ionization techniques like electron impact (EI), which cause extensive fragmentation, to "soft" ionization methods such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which typically leave the molecular ion intact. The choice of ionization technique influences the degree of fragmentation observed and the type of information that can be gleaned from the mass spectrum. The molecular ion peak (M+) is of particular importance as it corresponds to the intact molecule that has lost one electron, thereby providing its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful advancement of conventional MS that measures the mass-to-charge ratio of an ion with extremely high accuracy. This precision allows for the determination of the exact molecular formula of a compound, a critical step in the identification of unknown substances like this compound. While standard MS can provide the nominal mass of a molecule, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). This is because the exact masses of atoms are not integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁶O = 15.9949).

By measuring the m/z value to several decimal places, HRMS provides a highly accurate molecular weight for this compound. This experimentally determined exact mass can then be used to calculate the most plausible elemental formula by matching it with theoretical exact masses of potential combinations of atoms. This capability is invaluable for confirming the identity of this compound and for distinguishing it from other compounds with similar structures.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry, also known as MS/MS or MS², is a technique that involves multiple stages of mass analysis, typically with a fragmentation step in between. It is a highly selective and sensitive method used to elucidate the structure of a molecule by analyzing its fragmentation patterns. The process begins with the selection of a specific "precursor" ion, usually the molecular ion of this compound, in the first mass analyzer. This selected ion is then directed into a collision cell where it collides with an inert gas, such as argon or nitrogen. These collisions impart energy to the precursor ion, causing it to break apart into smaller "product" ions.

The resulting product ions are then analyzed in a second mass analyzer, generating a product ion spectrum. This spectrum is essentially a fingerprint of the precursor ion, revealing the characteristic ways in which it fragments. By carefully examining the masses of the product ions and the neutral losses (the mass difference between the precursor and product ions), researchers can deduce the connectivity of atoms within the this compound molecule. This detailed structural information is crucial for confirming the proposed structure and for understanding the underlying chemical bonds. Common fragmentation patterns for various functional groups, such as alcohols and ethers, can help to piece together the different structural motifs within this compound.

The data obtained from MS/MS experiments are highly specific and can be used to create a fragmentation library for this compound. This library can then be used for the rapid and confident identification of this compound in complex mixtures. The combination of HRMS for accurate mass determination and MS/MS for detailed structural analysis provides a comprehensive and powerful approach for the complete characterization of this compound.### 5.3. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two additional analytical techniques that provide valuable, complementary information for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. This technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (typically in cm⁻¹). Different types of bonds (e.g., O-H, C-H, C=C, C-O) vibrate at characteristic frequencies, leading to absorption bands in specific regions of the spectrum. For this compound, key absorption bands would be expected for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and in the 3000-3100 cm⁻¹ region for aromatic and vinylic C-H bonds.

C=C stretching: Absorptions in the 1450-1650 cm⁻¹ range, corresponding to the aromatic ring and any alkene functionalities.

C-O stretching: A strong band in the 1000-1300 cm⁻¹ region, indicative of the alcohol and/or ether functional groups.

The presence and specific positions of these bands provide strong evidence for the functional groups contained within the this compound structure.

Table 2: Characteristic IR Absorption Frequencies for this compound's Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol/Phenol (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic/Alkene (=C-H) | C-H stretch | 3000 - 3100 |

| Alkane (-C-H) | C-H stretch | 2850 - 3000 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Alkene (C=C) | C=C stretch | 1620 - 1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. This technique measures the absorption of ultraviolet and visible light by a sample. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state.

The parts of a molecule that absorb UV or visible light are called chromophores. For this compound, the key chromophores are the aromatic ring and any conjugated double bonds. The wavelength of maximum absorbance (λmax) is characteristic of a particular chromophore. The presence of conjugation (alternating single and double bonds) shifts the λmax to longer wavelengths.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of its aromatic and potentially conjugated system. The position and intensity (molar absorptivity, ε) of these bands can provide evidence for the nature and extent of the conjugated π-electron system within the molecule. This information complements the structural details obtained from NMR and IR spectroscopy. For instance, the presence of an aromatic ring typically gives rise to absorptions around 254 nm.

Advanced Chromatographic-Spectroscopic Coupling Techniques

Applications in Metabolomics and Fingerprinting

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional snapshot of cellular activity. In plant science, it is a powerful tool for chemical phenotyping, authenticating species, and ensuring the quality of botanical products. Fingerprinting techniques, which create a characteristic chemical profile of a sample, are central to these applications. This compound, as a significant phenolic constituent of various Zanthoxylum species, plays a role in the chemical fingerprinting of these plants.

Metabolomic approaches are increasingly used to dissect the complex chemical composition of medicinal plants and to improve crop breeding. epa.govnih.gov These technologies can create a detailed biochemical overview without prior knowledge of all constituents, which is crucial for understanding complex traits. epa.gov For the Zanthoxylum genus, which is used globally as a spice and in traditional medicine, authentication and quality control are major concerns due to confusing botanical names and commercial labeling. researchgate.net

Furthermore, fingerprinting can be achieved through DNA analysis, which provides a genetic barcode for species identification. researchgate.netresearchgate.net Combining chemical fingerprinting (metabolomics) with DNA barcoding offers a robust, dual-pronged approach to authenticate Zanthoxylum raw materials, ensuring both genetic and chemical integrity. researchgate.net The chemical profile, which includes compounds like this compound and alkaloids such as Fagaronine, provides crucial information about the plant's potential efficacy and flavor, which cannot be gleaned from DNA alone. Other compounds, such as the divanilloylquinic acids Burkinabin B and Burkinabin C, have also been isolated from Zanthoxylum zanthoxyloides and contribute to its unique chemical makeup. nih.gov

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a unique spectral "fingerprint" for a given chemical compound. wikidata.org This makes it a powerful tool for identifying substances and analyzing the chemical composition of complex mixtures, such as plant extracts. wikidata.orgwikipedia.org While specific Raman spectroscopic studies on pure this compound are not widely documented in publicly available literature, the principles of the technique and extensive research on similar phenolic compounds allow for a detailed projection of its application.

The Raman spectrum of a molecule is characterized by peaks corresponding to specific vibrational modes of its chemical bonds. For a phenolic compound like this compound, which contains a substituted benzene (B151609) ring, a hydroxyl group, a propyl chain, and a dimethylallyl group, the Raman spectrum would exhibit a series of characteristic bands.

Based on studies of other phenolic compounds, the key Raman signals for this compound would be expected in the following regions wikipedia.orgbiodeep.cn:

Interactive Data Table: Predicted Key Raman Shifts for this compound| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Structural Moiety |

|---|---|---|

| ~1600-1620 | Aromatic C=C stretching | Benzene Ring |

| ~1300-1400 | O-H bending deformation | Phenolic Hydroxyl Group |

| ~1150-1360 | C-O stretching, C-H bending | Phenolic C-O, Alkyl Chains |

| ~800-900 | Ring breathing modes, C-H out-of-plane bending | Substituted Benzene Ring |

The region between 1600-1700 cm⁻¹ is particularly important for differentiating classes of phenolic compounds. wikipedia.org The precise position and intensity of these peaks are highly sensitive to the substitution pattern on the aromatic ring and the nature of the side chains, providing the basis for a unique molecular fingerprint.

Raman spectroscopy, often combined with chemometric methods like principal component analysis (PCA), has been successfully used to characterize and discriminate between different families of phenolic compounds, such as hydroxybenzoic and hydroxycinnamic acids. wikipedia.orgbiodeep.cn This approach has also been applied to the quality assessment of fruits by analyzing their phenolic and sugar content. Furthermore, surface-enhanced Raman scattering (SERS), a more sensitive variant of the technique, has been developed to distinguish between different Zanthoxylum species and to quantify specific constituents like hydroxyl-sanshools. This demonstrates the applicability of Raman-based methods for the fine chemical analysis of the Zanthoxylum genus.

Therefore, Raman spectroscopy stands as a highly promising, rapid, and non-destructive method for the molecular fingerprinting of this compound. It could be used to identify the compound in plant extracts, to help authenticate Zanthoxylum species rich in this compound, and to perform quality control on herbal products by quantifying its presence.

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 3080691 |

| Fagaronine | 40305 |

| Burkinabin B | 23250813 |

| Burkinabin C | 23250814 |

| Vanillic Acid | 8468 |

Biosynthetic Pathways and Enzymatic Mechanisms of Zanthoxylol

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of Zanthoxylol relies on precursors from two distinct and fundamental pathways: the shikimate/phenylpropanoid pathway and the isoprenoid pathway.

Precursor Identification:

The Phenylpropanoid Backbone: The 4-hydroxyphenylpropanol unit of this compound originates from the shikimic acid pathway. This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, ultimately yielding the aromatic amino acid L-phenylalanine. Phenylalanine serves as the entry point into the general phenylpropanoid pathway, which is responsible for synthesizing a vast array of phenolic compounds in plants. nih.govrsc.org

The Prenyl Group: The 3-dimethylallyl moiety is an isoprenoid unit derived from dimethylallyl pyrophosphate (DMAPP). nih.gov Plants synthesize DMAPP and its isomer, isopentenyl pyrophosphate (IPP), through two independent routes: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.gov This C5 unit is crucial for the prenylation reaction that characterizes this compound.

Metabolic Flux Analysis (MFA): Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system, providing a detailed snapshot of cellular physiology. nih.gov By using stable isotope tracers, such as ¹³C-labeled precursors, researchers can track the flow of atoms through metabolic networks and determine the production and consumption rates of various metabolites. nih.gov

While MFA has been applied to investigate the phenylpropanoid pathway in plants like potato, revealing the metabolic flux towards compounds such as chlorogenic acid, specific metabolic flux analysis studies quantifying the carbon flow towards this compound biosynthesis in Zanthoxylum species are not extensively documented in current scientific literature. nih.govresearchgate.net Such an analysis would be invaluable for identifying rate-limiting steps and understanding how metabolic resources are partitioned between this compound and other competing pathways under various conditions. The redirection of metabolic flux is a key regulatory mechanism; for instance, repression of lignin (B12514952) biosynthesis in maize has been shown to redirect carbon flux towards anthocyanin production. nih.gov A similar analysis for this compound would clarify its metabolic priority within the complex network of secondary metabolism in Zanthoxylum.

Enzymology of this compound Formation within Phenylpropanoid Pathway Context

The formation of this compound from its primary precursors is a multi-step enzymatic process. The key reactions include the formation of the core phenylpropanoid unit, the reduction of its side chain, and the final prenylation of the aromatic ring.

Computational and Theoretical Studies on Zanthoxylol

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.commdpi.com These simulations provide a detailed view of how molecules behave, interact, and undergo conformational changes, which is crucial for understanding biological processes and for drug design. ebsco.commdpi.com The process involves creating a virtual model of the system, such as a ligand interacting with a protein, and then calculating the forces between atoms and their subsequent motions. ebsco.comtum.de

In studies involving phytochemicals from the Zanthoxylum genus, MD simulations have been employed to assess the stability of ligand-protein complexes. For instance, in a computational screening of compounds for anti-sickle cell disease activity, molecular dynamics simulations were performed on the most promising compounds to evaluate the stability of their interaction with the target protein. While these studies included Zanthoxylol in the initial screening, the detailed simulation results highlighted other compounds as having the most stable interactions. nih.gov Similarly, MD simulations are used to validate the results of molecular docking by observing the stability of the predicted interactions over a set period, such as 100 nanoseconds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. dergipark.org.trniscpr.res.in These methods provide precise computations of molecular characteristics, which are essential for understanding chemical reactivity. dergipark.org.trresearchgate.netnih.gov A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity. researchgate.net

In a broad computational study of phytochemicals for the treatment of sickle cell anemia, this compound was among thirteen compounds selected for DFT calculations based on their favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These calculations were performed to determine the electronic structure and reactivity attributes of the molecules. The study utilized DFT as a powerful tool to scrutinize the unchanging aspects of electronic systems, such as their geometry and relative energy levels.

In Silico Prediction of Biological Activities and Drug-Likeness

In silico methods are integral to modern drug discovery, allowing for the rapid screening of vast chemical libraries to predict biological activities and assess drug-like properties. bonviewpress.com Tools like PASS (Prediction of Activity Spectra for Substances) estimate the probability of a compound exhibiting various biological effects based on its chemical structure. bonviewpress.comresearchgate.netbmc-rm.org Drug-likeness is often evaluated using criteria such as Lipinski's Rule of Five, which predicts the potential for a compound to be an orally active drug in humans. cdutcm.edu.cn

This compound was identified in a computational screening of four hundred bioactive compounds for potential activity against sickle cell anemia. innovareacademics.in Using the PASS online web server, its potential to treat the disease was predicted with a "Probability to be active" (Pa) value of 0.161.

Table 1: Predicted Anti-Sickle Cell Activity of this compound

| Compound | Probability to be active (Pa) | Probability to be inactive (Pi) |

|---|---|---|

| This compound | 0.161 | 0.121 |

| Voxelotor (Standard Drug) | 0.155 | - |

This table presents the predicted probability of this compound being active against sickle cell disease compared to the standard drug Voxelotor, based on PASS analysis.

Furthermore, this compound is a constituent of the Zanthoxylum genus, from which a large dataset of 406 compounds was analyzed for theoretical ADMET properties. innovareacademics.in The findings from this broader study revealed that 81% of the compounds from the genus adhered to Lipinski's rule of five, suggesting good potential for oral bioavailability.

Ligand-Protein Docking Studies for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.netlongdom.org This method is widely used in structure-based drug design to screen for potential drug candidates by estimating the binding affinity and mode of interaction at the molecular level. nih.govnih.gov The results are often given as a binding energy score, with more negative values typically indicating a stronger interaction. scielo.sa.cr

In the context of sickle cell disease research, molecular docking was used to screen phytochemicals against carbonmonoxy sickle hemoglobin (PDB ID: 5E6E). innovareacademics.in this compound was one of the compounds investigated in this study. While the analysis ultimately highlighted two other compounds, Phenanthrene-5,6-dione and Luteolin, as having the best binding affinities of -8.3 and -8.9 kcal/mol respectively, the inclusion of this compound in the docking protocol demonstrates its consideration as a potential anti-sickling agent. innovareacademics.in Such studies are crucial for identifying natural compounds that could interact with therapeutic targets and guide further experimental validation. longdom.org

Table 2: Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5318465 |

| Luteolin | 5280445 nih.govuni.luunex.esguidetopharmacology.orgnih.gov |

| Phenanthrene-5,6-dione | 72810 wikipedia.orgnih.govuni.lu |

Mechanistic Investigations of Zanthoxylol S Biological Activities in Vitro and Preclinical, Non Human

Molecular Targets and Signaling Pathway Modulation

Zanthoxylol, a phenolic compound isolated from plants of the Zanthoxylum genus, has been the subject of various studies to elucidate its mechanisms of action at the molecular level. bioline.org.brsemanticscholar.org Research suggests that its biological effects are mediated through interactions with specific molecular targets and the modulation of key signaling pathways.

Network pharmacology and molecular docking studies have been employed to predict and analyze the potential molecular targets of compounds found in Zanthoxylum species. For instance, studies on Zanthoxylum bungeanum have identified several key targets and signaling pathways that may be modulated by its constituent compounds, including those related to the PI3K/AKT, MAPK, and STAT3 pathways. nih.govnih.gov While these studies often analyze the effects of the whole extract or other major compounds, they provide a framework for understanding the potential molecular interactions of individual components like this compound.

One of the noted activities of extracts containing this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can have significant physiological effects. nih.gov This inhibitory action is a key mechanism for the insecticidal properties observed in some Zanthoxylum extracts. researchgate.netug.edu.gh

The inhibitory effect of this compound and related compounds on various enzymes has been a focus of mechanistic studies. While specific kinetic data for this compound is not extensively detailed in the provided results, studies on extracts from the Zanthoxylum genus provide insights into the types of enzyme inhibition observed.

Research on compounds from Zanthoxylum chalybeum demonstrated mixed and competitive inhibition against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.govnih.govresearchgate.net This suggests that compounds from this genus can bind to both the free enzyme and the enzyme-substrate complex, or compete directly with the substrate for the active site. For example, a phenolic compound from Z. chalybeum showed a competitive mode of inhibition on both amylase and glucosidase. nih.govresearchgate.net

In the context of acetylcholinesterase inhibition, studies on xanthone (B1684191) derivatives, which share structural similarities with some compounds found in Zanthoxylum, have revealed mixed inhibition mechanisms. nih.gov This type of inhibition involves the inhibitor binding to a site on the enzyme that is different from the active site, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). libretexts.orgmhmedical.com While direct kinetic studies on this compound's AChE inhibition are needed, the data on related compounds suggest a complex interaction with the enzyme.

Table 1: Enzyme Inhibition by Compounds from Zanthoxylum Species

| Enzyme | Inhibitory Compound/Extract | Type of Inhibition | Reference |

|---|---|---|---|

| α-Glucosidase | Alkaloids from Z. chalybeum | Mixed Inhibition | nih.govresearchgate.net |

| α-Amylase | Alkaloids from Z. chalybeum | Mixed Inhibition | nih.govresearchgate.net |

| α-Glucosidase | Phenolic from Z. chalybeum | Competitive Inhibition | nih.govresearchgate.net |

| α-Amylase | Phenolic from Z. chalybeum | Competitive Inhibition | nih.govresearchgate.net |

| Acetylcholinesterase | Xanthone Derivatives | Mixed Inhibition | nih.gov |

Information regarding the specific binding of this compound to receptors and its potential for allosteric modulation is limited in the provided search results. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. rsc.orgwikipedia.org This binding can alter the receptor's conformation, thereby modulating the affinity or efficacy of the endogenous ligand. nih.govuniversiteitleiden.nlpharmacologycanada.org

While direct evidence for this compound acting as an allosteric modulator is not available, the concept is relevant in the context of the complex biological activities of plant-derived compounds. The modulation of G protein-coupled receptors (GPCRs) by allosteric ligands is a significant area of pharmacological research, offering the potential for more selective therapeutic interventions. nih.govuniversiteitleiden.nl Given the diverse pharmacological profile of Zanthoxylum extracts, it is plausible that some of their components, potentially including this compound, could exert their effects through allosteric modulation of various receptors. Further research is required to investigate this possibility.

Cellular Mechanisms in Preclinical Models

The biological activities of this compound have been investigated in various cellular and preclinical models, particularly in non-human systems like insects. These studies help to elucidate the cellular processes affected by this compound.

Cellular assays are crucial for determining the specific effects of a compound on cellular functions. In the context of preclinical research, cytotoxicity assays are commonly used to assess the potential of a substance to cause cell death. nih.gov These tests often involve exposing cultured mammalian cell lines to the compound and measuring cell viability through various endpoints. nih.govfda.gov

For compounds from Zanthoxylum species, cellular assays have been used to evaluate activities such as cytotoxicity against cancer cell lines and antiviral activity. researchgate.net For example, extracts from Zanthoxylum have been shown to induce luciferase expression in AREc32 cells, indicating an activation of the Nrf2 antioxidant response pathway. ljmu.ac.uk While these studies often use extracts, they provide a basis for understanding the potential cellular mechanisms of isolated compounds like this compound. The anti-sickling activity of this compound has also been demonstrated in in vitro assays using deoxygenated erythrocyte cells. mdpi.comcolab.wsnih.gov

This compound has been identified as a compound with notable insecticidal activity. semanticscholar.orgug.edu.ghug.edu.gh Its effects on insect physiology are a key area of investigation. The primary mechanism of its insecticidal action is believed to be the inhibition of acetylcholinesterase (AChE). researchgate.net By inhibiting AChE, this compound disrupts neurotransmission in insects, leading to paralysis and death.

Beyond direct mortality, compounds from Zanthoxylum can influence various other cellular and physiological processes in insects. frontiersin.org These can include acting as antifeedants, repellents, and growth regulators. ug.edu.ghresearchgate.net For example, some plant secondary metabolites can interfere with the insect molting process, which is regulated by hormones like ecdysone (B1671078) and juvenile hormone. growertalks.comnih.gov Disruption of this hormonal balance can prevent the insect from developing to the next life stage. nih.goveje.cz The larvicidal activity of Zanthoxylum extracts against various mosquito species, such as Aedes aegypti, further highlights the impact of its constituent compounds on insect development and survival. nih.govmdpi.comresearchgate.netnih.govfrontiersin.org

Pharmacological Characterization in Non-Human Organisms

The pharmacological effects of this compound and extracts containing it have been characterized in several non-human organisms, primarily focusing on its insecticidal properties.

The insecticidal activity of this compound has been demonstrated against a range of insect pests. ug.edu.ghug.edu.gh Studies have evaluated the efficacy of Zanthoxylum extracts against storage pests like the maize weevil (Sitophilus zeamais) and the cowpea weevil (Callosobruchus maculatus), as well as agricultural pests. semanticscholar.orgnih.govnih.gov The mode of action is often through both contact and fumigant toxicity. nih.govnih.gov For instance, essential oils from Zanthoxylum species have shown significant contact toxicity against various storage pests. nih.gov

The larvicidal activity against mosquito vectors is another important pharmacological effect. Extracts from Zanthoxylum have been shown to be effective against the larvae of Aedes aegypti, the vector for dengue and other viruses. nih.govmdpi.com This activity is attributed to the complex mixture of phytochemicals in the extracts, including this compound. semanticscholar.orgnih.gov The LC50 values, which represent the concentration required to kill 50% of the larvae, have been determined in various studies to quantify this efficacy. nih.govmdpi.com

Table 2: Larvicidal Activity of Zanthoxylum Extracts against Mosquito Vectors

| Mosquito Species | Zanthoxylum Species | LC50 Value | Reference |

|---|---|---|---|

| Aedes aegypti | Zanthoxylum armatum | 54 ppm | nih.gov |

| Anopheles stephensi | Zanthoxylum armatum | 58 ppm | nih.gov |

| Culex quinquefasciatus | Zanthoxylum armatum | 49 ppm | nih.gov |

| Aedes aegypti | Zanthoxylum armatum | 35.9 mg/L (48h) | mdpi.com |

Antisickling Activity in In Vitro Erythrocyte Models

This compound, a phenolic compound isolated from plants of the Zanthoxylum genus, has been a subject of interest for its potential therapeutic properties, including its activity against sickle cell disease. Preliminary in vitro investigations have suggested that this compound possesses antisickling activity. This has been further supported by studies on a chemically modified derivative, 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-butyric acid (DBA), which was found to be effective in both preventing the sickling of erythrocytes and reversing the sickled shape of affected red blood cells. phytojournal.com

The antisickling properties of Zanthoxylum species are not attributed to this compound alone. A variety of other compounds isolated from these plants, particularly from Zanthoxylum zanthoxyloides (syn. Fagara zanthoxyloides), have demonstrated significant effects in in vitro models. These include several phenolic acids and complex molecules known as divanilloylquinic acids.

Table 1: Compounds from Zanthoxylum with Investigated Antisickling Activity

| Compound Class | Specific Compound | Investigated Activity |

|---|---|---|

| Phenolic Compound | This compound | Possesses antisickling activity. phytojournal.com |

| Modified Benzopyran | 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-butyric acid (DBA) | Efficiently prevents and reverses sickling. phytojournal.com |

| Divanilloylquinic Acids | Burkinabin A, B, and C | Inhibit sickling of deoxygenated erythrocytes. |

| Phenolic Acids | Vanillic acid, p-hydroxybenzoic acid | Implicated in the antisickling effects of the plant extracts. researchgate.net |

Insecticidal and Anti-feedant Mechanisms

This compound has been identified as a phenolic compound with notable insecticidal properties. wikipedia.orgctdbase.org The mechanisms through which plant-derived secondary metabolites like this compound exert their effects on insects are varied. They can function as direct toxins, leading to mortality, or as behavioral modifiers, such as anti-feedants, which deter insects from feeding. wikipedia.org

The insecticidal action of this compound is consistent with the known biological activities of phenolic compounds, which are a significant source of natural pesticides. wikipedia.org Some plant metabolites can act as both insecticides and anti-feedants, affecting insects through multiple pathways including locomotion, feeding behavior, and physiological processes. ctdbase.org The pungent secondary metabolites found in Zanthoxylum species are thought to be responsible for their toxicity to various insect pests. ctdbase.org

Table 2: Investigated Insecticidal and Anti-feedant Compounds from Zanthoxylum Species

| Compound | Source Species | Observed Effect | Mechanism Type |

|---|---|---|---|

| This compound | Zanthoxylum zanthoxyloides | Insecticidal activity. wikipedia.orgctdbase.org | Toxin, Anti-feedant |

| Pellitorine (B1679214) | Fagara macrophylla (Zanthoxylum spp.) | Potent insecticide, causes paralysis of mucous membranes. phytojournal.comctdbase.org | Toxin (Neurotoxin) |

| Isobutylamides | Zanthoxylum species | Strong insecticidal properties. phytojournal.comctdbase.org | Toxin |

While this compound itself is active, the potent insecticidal effects of Zanthoxylum plants are also attributed to other classes of compounds, particularly amides. Pellitorine, an isobutylamide found in species like Fagara macrophylla, is a powerful insecticide, demonstrating toxicity to house flies that is comparable to synthetic pyrethrins. phytojournal.comctdbase.org The mechanism for such compounds often involves neurotoxic effects, causing paralysis. phytojournal.comctdbase.org The presence of multiple active compounds, including this compound and various amides, suggests that Zanthoxylum extracts can impact insect pests through a combination of toxic and anti-feedant mechanisms, potentially reducing the likelihood of resistance development. wikipedia.org

Antimicrobial Mechanisms against Microorganisms

While direct studies on the antimicrobial mechanism of isolated this compound are not extensively detailed, its classification as a phenolic compound provides a basis for understanding its potential modes of action. wikipedia.org Phenols are well-established as potent antimicrobial agents. wikipedia.org Research on extracts from various Zanthoxylum species, which contain this compound among other active constituents, has shed light on the antimicrobial mechanisms at play.

In vitro studies on extracts and compounds from Zanthoxylum have demonstrated activity against a range of pathogenic microbes. For instance, dihydrochelerythrine, an alkaloid from Zanthoxylum rhetsa, has shown strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against Escherichia coli. nih.gov The antibacterial properties of Zanthoxylum extracts are often attributed to the combined effects of their diverse phytochemicals, including alkaloids, flavonoids, and terpenoids. nih.gov

Mechanistic studies on essential oils from Zanthoxylum acanthopodium have revealed several modes of action against E. coli, including:

Membrane Disruption: Causing rupture of the bacterial cell membrane.

Inhibition of Biofilm Formation: Preventing the bacteria from forming protective communities.

Suppression of Efflux Pumps: Inhibiting mechanisms that bacteria use to expel antimicrobial agents.

Ion Release: Triggering the leakage of cellular ions.

Systems Biology Approaches to this compound's Biological Effects

Systems biology represents a comprehensive approach to biological research, integrating large-scale datasets from genomics, proteomics, and metabolomics to model and understand the complex interactions within biological systems. knowledgezone.co.inresearchgate.net This approach moves beyond studying single molecules or pathways to provide a holistic view of how perturbations, such as the introduction of a chemical compound, affect the entire cellular network. ctdbase.org

To date, specific systems biology studies focusing exclusively on this compound have not been prominently featured in the reviewed literature. Research has primarily centered on traditional pharmacological assays to identify and characterize its individual biological activities.

However, the application of systems biology holds significant potential for deepening the understanding of this compound's multifaceted effects. A systems-level investigation could:

Identify Molecular Targets: By analyzing global changes in gene and protein expression in cells treated with this compound, researchers could identify its primary molecular targets and off-target effects.

Elucidate Mechanisms of Action: Network analysis could reveal the signaling pathways and biological processes that are most significantly perturbed by this compound, providing a more complete picture of its antisickling, insecticidal, and antimicrobial mechanisms.

Discover New Activities: An unbiased, data-driven approach could uncover previously unknown biological activities or therapeutic potentials of the compound.

Predict Synergistic Effects: In the context of the entire Zanthoxylum extract, systems biology could help model how this compound interacts with other compounds like vanillic acid or pellitorine to produce synergistic effects.

As technologies for high-throughput data generation and computational analysis become more accessible, applying systems biology approaches will be a logical next step in transforming the wealth of data on this compound into a more profound, systems-level understanding of its biological and therapeutic potential. researchgate.net

Structure Activity Relationship Sar and Chemoinformatics of Zanthoxylol and Derivatives

Elucidation of Key Structural Features for Efficacy

Zanthoxylol, identified as 3-(1,1-dimethylallyl)-4-hydroxy-phenylpropanol, possesses a core structure that is amenable to chemical modification. bioline.org.br Its inherent antisickling properties, observed in preliminary assays, provided the foundation for investigating which structural components are crucial for this effect. alfa-chemistry.com The key structural features of this compound include a phenolic hydroxyl (-OH) group, a propanol (B110389) side chain, and a dimethylallyl (prenyl) group attached to the benzene (B151609) ring.

Research into the modification of this compound led to the synthesis of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-butyric acid (DBA). alfa-chemistry.com This transformation involves significant structural changes: the cyclization of the propanol side chain and the prenyl group to form a chromane (B1220400) ring system, and the conversion of a part of the original structure into a butyric acid side chain. The resulting derivative, DBA, was found to be highly effective at both preventing and reversing the sickling of erythrocytes. alfa-chemistry.com This suggests that while the foundational phenolic structure of this compound confers baseline activity, the specific arrangement and nature of its side chains are pivotal for enhanced efficacy. The introduction of the butyric acid moiety, in particular, appears to be a critical modification for improving its antisickling action.

Computational Approaches to SAR Analysis

Chemoinformatics and computational modeling offer powerful tools to predict and analyze the biological activities of compounds, thereby guiding drug discovery efforts. This compound and other phytochemicals from medicinal plants have been the subject of such computational screenings to evaluate their potential against conditions like sickle cell disease. scispace.comeasychem.org

In one such study, this compound was analyzed for its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADMET) and drug-likeness. scispace.comeasychem.org These computational predictions are essential for assessing the viability of a compound as a drug candidate. The analysis predicted that this compound has the ability to penetrate the blood-brain barrier, a crucial factor for drugs targeting the central nervous system, though it also raises considerations for potential side effects. easychem.org Furthermore, it was predicted to be a non-inhibitor of key metabolic enzymes like Cytochrome P450 3A4 (CYP3A4), suggesting a lower likelihood of adverse drug-drug interactions. scispace.com

Interactive Table: Predicted ADMET Properties of this compound

| Property | Prediction | Implication |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeation | Permeable | Can access the central nervous system. easychem.org |

| P-glycoprotein (P-gp) Substrate | Non-substrate | Less likely to be removed from cells by efflux pumps, potentially increasing intracellular concentration. scispace.com |

| CYP3A4 Inhibitor | Non-inhibitor | Low potential for metabolic drug-drug interactions involving this enzyme. scispace.com |

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed after oral administration. easychem.org |

Molecular docking simulations have also been employed to understand how this compound interacts with biological targets. When docked against carbonmonoxy sickle hemoglobin, a key target for antisickling drugs, this compound demonstrated a binding affinity that, while notable, was less potent than some other screened phytochemicals. scispace.comrsc.org These computational studies provide a molecular-level rationale for the observed biological activities and help prioritize compounds for further development.

Rational Design of this compound Analogues for Enhanced Activity

Rational drug design leverages the understanding of a compound's SAR to create new analogues with improved potency and more favorable properties. The development of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-butyric acid (DBA) from this compound serves as a prime example of this approach in action. alfa-chemistry.com

The initial discovery of this compound's antisickling activity prompted a targeted chemical modification effort. alfa-chemistry.com The design of DBA was not arbitrary; it was a rational process aimed at optimizing the parent structure. By cyclizing the aliphatic side chains of this compound into a rigid chromane ring and introducing a flexible butyric acid group, researchers successfully created an analogue with significantly enhanced efficacy in preventing and reversing red blood cell sickling. alfa-chemistry.com This strategic modification highlights a successful application of rational design principles, transforming a modestly active natural product into a more potent derivative. This process underscores the value of using initial biological activity data to guide the synthesis of superior therapeutic agents.

Future Directions and Research Gaps in Zanthoxylol Studies

Advanced Biosynthesis Engineering and Synthetic Biology Approaches

A significant gap in the current understanding of Zanthoxylol is the complete elucidation of its biosynthetic pathway. While the general pathway for many lignans is known to originate from the dimerization of coniferyl alcohol to form precursors like pinoresinol, the specific enzymatic steps leading to this compound are not yet identified. nih.govacs.org Future research must prioritize the discovery and characterization of the specific enzymes—such as reductases, dehydrogenases, and modifying enzymes (e.g., methyltransferases)—responsible for its synthesis in Zanthoxylum species.

Once the pathway is known, advanced biosynthesis engineering and synthetic biology offer powerful avenues for sustainable production. These approaches can overcome the limitations of low yields from natural plant sources. researchgate.netbioengineer.org Key future research areas include:

Heterologous Production: Engineering microbial chassis like Saccharomyces cerevisiae (yeast) or bacteria to produce this compound. researchgate.netbioengineer.org This involves transferring the identified biosynthetic genes into these hosts, which can be optimized for high-yield fermentation. researchgate.netbioengineer.org Synthetic yeast consortia, which divide the metabolic pathway between different strains, could be employed to improve efficiency and reduce metabolic burden on a single host. researchgate.netbioengineer.org

Plant-Based Metabolic Engineering: Utilizing plant systems, such as Nicotiana benthamiana or cell cultures of Forsythia, as production platforms. nih.govoup.comfrontiersin.org These systems can be genetically modified to express the this compound pathway, potentially leveraging existing precursor pools within the plant host to enhance yield. acs.org

Combinatorial Biosynthesis: Creating novel derivatives of this compound by introducing enzymes from other biosynthetic pathways. This strategy could generate new molecules with potentially enhanced bioactivity or improved pharmacological properties.

Table 1: Potential Strategies in this compound Biosynthesis Engineering

| Strategy | Host System | Key Objective | Rationale |

|---|---|---|---|

| Heterologous Gene Expression | Saccharomyces cerevisiae | De novo production of this compound | Overcomes reliance on plant sources; scalable production via fermentation. researchgate.netbioengineer.org |

| Transient Expression | Nicotiana benthamiana | Rapid pathway prototyping and production | Allows for quick testing of biosynthetic genes and optimization before creating stable transgenic lines. frontiersin.org |

| Cell Suspension Cultures | Forsythia sp. | Controlled production of this compound | Provides a contained and optimized environment for producing specific lignans, as demonstrated for sesamin. nih.govoup.com |

| Pathway Optimization | Engineered Hosts | Increase precursor supply | Upregulating the upstream phenylpropanoid pathway to channel more metabolic flux towards this compound synthesis. acs.org |

Deeper Mechanistic Understanding of Biological Interactions

The biological activities of the Zanthoxylum genus, including anti-inflammatory, antimicrobial, and cytotoxic effects, are well-documented for crude extracts and other isolated compounds. researchgate.netnih.gov However, the specific mechanism of action for this compound at the molecular level is a significant research gap. It is imperative to move beyond preliminary screening and investigate how this compound interacts with cellular systems.

Future research should focus on:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct protein targets of this compound.

Pathway Analysis: Using transcriptomics and proteomics to understand how this compound modulates cellular signaling pathways. This would clarify whether its effects are due to interactions with specific receptors, enzymes, or transcription factors.

In Vitro Validation: Conducting detailed cell-based assays to confirm the molecular interactions and downstream effects observed in broader 'omics' studies. This will provide a clearer picture of its pharmacological profile.

Exploration of Novel Biological Targets and Therapeutic Potential (Preclinical, non-human)

Building on a deeper mechanistic understanding, the exploration of novel therapeutic applications for this compound is a critical future direction. While the Zanthoxylum genus has been associated with a wide range of traditional medicinal uses, these claims need to be substantiated for the isolated compound through rigorous preclinical evaluation. cas.cnnih.govresearchgate.net

The primary research gap is the lack of systematic preclinical studies on pure this compound. Future investigations should include:

In Vitro Disease Models: Screening this compound against a panel of human cell lines to assess its potential in areas suggested by the activities of the genus, such as oncology (cytotoxicity against cancer cells), immunology (anti-inflammatory effects), and infectious disease (antimicrobial and antiviral activity). nih.gov

In Vivo Animal Models (non-human): For promising in vitro results, progressing to preclinical animal models is essential. For instance, its anti-inflammatory potential could be tested in rodent models of arthritis or inflammatory bowel disease. researchgate.net Similarly, its anticancer potential could be evaluated in xenograft models.

Target-Based Screening: If specific molecular targets are identified (as per section 10.2), this compound can be tested for efficacy in diseases where these targets are known to play a crucial role.

Table 2: Potential Preclinical Research Areas for this compound

| Therapeutic Area | Preclinical Model | Research Question |

|---|---|---|

| Oncology | Cancer cell lines; Xenograft mouse models | Does this compound induce apoptosis or inhibit proliferation in specific cancer types? |

| Inflammation | Macrophage cell cultures; Collagen-induced arthritis models in rodents | Can this compound suppress the production of pro-inflammatory cytokines like TNF-α and IL-6? researchgate.net |

| Infectious Disease | Bacterial/fungal cultures; Viral replication assays | Does this compound exhibit direct antimicrobial or antiviral activity against clinically relevant pathogens? |

| Neuroprotection | Neuronal cell cultures under oxidative stress | Can this compound protect neurons from damage, a potential avenue for neurodegenerative disease research? |

Development of Standardized Analytical Protocols for Quantitative Analysis

A fundamental gap hindering progress in this compound research is the lack of standardized and validated analytical methods for its quantification in various matrices, such as plant tissues, extracts, and biological fluids. nih.gov While general methods for lignan analysis exist, a protocol specifically optimized for this compound is needed for reliable and reproducible research. nih.govresearchgate.netresearchgate.net

Future efforts should concentrate on:

Method Development and Validation: Developing robust quantitative methods using techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net Validation should be performed according to international guidelines, assessing linearity, accuracy, precision, and limits of detection and quantification. mdpi.com

Extraction Optimization: Systematically evaluating different extraction solvents and techniques (e.g., maceration, sonication, supercritical fluid extraction) to establish a method that provides the highest recovery of this compound from plant material. nih.gov

Reference Standard Availability: Ensuring the commercial availability of a high-purity certified reference standard for this compound, which is essential for accurate quantification.

Integration of Multi-Omics Data for Comprehensive this compound Research

To achieve a holistic understanding of this compound, future research must move beyond single-domain analyses and embrace the integration of multi-omics data. nih.gov Studies on the Zanthoxylum genus have already demonstrated the power of combining metabolomics and transcriptomics to identify candidate genes and metabolites involved in specific traits. nih.govnih.govnih.govresearchgate.net

A comprehensive research strategy for this compound should integrate:

Genomics: Sequencing the genomes of high-Zanthoxylol-producing Zanthoxylum species to identify gene clusters associated with its biosynthesis.

Transcriptomics: Analyzing gene expression profiles under different conditions to correlate the expression of specific genes with this compound accumulation.

Proteomics: Identifying the proteins present in tissues that actively synthesize this compound.

Metabolomics: Profiling the full range of metabolites to understand how this compound concentrations relate to other metabolic pathways in the plant. nih.govnih.govresearchgate.netgbif.org

By integrating these datasets, researchers can build comprehensive models that link the genetic blueprint to the final chemical phenotype, accelerating the discovery of biosynthetic pathways and elucidating the compound's physiological role and mechanisms of action. nih.gov

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating zanthoxylol from Zanthoxylum zanthoxyloides?

- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., column chromatography or HPLC) combined with solvent partitioning. For reproducibility, ensure raw plant material is taxonomically verified and extraction solvents (e.g., ethanol or methanol) are standardized. Post-extraction, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation .

- Key Data : A study by Elujoba & Nagels (1985) achieved 95% purity using silica gel chromatography with chloroform-methanol gradients .

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Perform systematic meta-analyses to identify variability sources (e.g., plant chemotypes, extraction protocols). Use in vitro bioassays with standardized controls (e.g., sickle cell assays for antisickling activity) to validate claims. Statistical tools like ANOVA can quantify inter-study heterogeneity .

- Example : this compound’s antisickling efficacy varied due to differences in erythrocyte preparation protocols; harmonizing hemolysis thresholds improved consistency .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in antisickling or insecticidal applications?

- Methodological Answer : Combine molecular docking simulations (targeting hemoglobin or insect neuronal receptors) with in vitro functional assays. For antisickling, use oxygen gradient assays to monitor hemoglobin polymerization. For insecticidal studies, electrophysiological recordings (e.g., patch-clamp) can assess ion channel modulation .

- Data Insight : Pellitorine (a related compound) from Z. zanthoxyloides showed dose-dependent inhibition of Sitophilus oryzae via sodium channel disruption, a model applicable to this compound .

Q. How can researchers address inconsistencies in this compound’s pharmacokinetic profiles across preclinical models?

- Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism. Use LC-MS/MS for plasma concentration tracking, ensuring calibration curves cover expected ranges (e.g., 1–100 ng/mL). Cross-validate with microsomal stability assays .

- Challenge : Variability in bioavailability (e.g., 12–34% in murine models) may arise from cytochrome P450 polymorphisms; isozyme-specific inhibitors can clarify metabolic pathways .

Q. What strategies improve the synthetic yield of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, catalysts) using design of experiments (DoE) frameworks. For benzopyran derivatives (e.g., DBA), introduce protecting groups to stabilize reactive intermediates. Monitor reactions via thin-layer chromatography (TLC) and characterize intermediates via FTIR .

- Case Study : Modifying this compound to 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-butyric acid (DBA) increased antisickling activity by enhancing hydrophobicity .

Data Analysis & Reporting

Q. How should researchers handle conflicting spectral data (NMR, MS) during this compound characterization?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier spectra caused by solvent impurities or degradation. Cross-reference with databases (e.g., SciFinder) and report δ-values with deuterated solvent peaks as internal standards .

- Example : Discrepancies in aromatic proton signals (δ 6.8–7.2 ppm) were resolved by confirming deuterated chloroform purity (>99.8%) .

Q. What frameworks guide the integration of this compound’s ethnopharmacological data into modern drug discovery pipelines?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For ethnopharmacological data, apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to design clinical correlates .

- Application : A PICOT-based study on this compound’s antisickling effects defined outcomes as "hemoglobin polymerization inhibition ≥50% at 24 hours" .

Contradiction & Reproducibility

Q. Why do some studies report this compound’s cytotoxicity while others do not?

- Methodological Answer : Standardize cell viability assays (e.g., MTT vs. resazurin) and control for matrix effects (e.g., solvent concentration ≤0.1%). Perform dose-response curves (e.g., 0.1–100 µM) in multiple cell lines (e.g., HepG2, HEK293) to assess tissue-specific toxicity .

- Contradiction : Cytotoxicity IC₅₀ values ranged from 25 µM (lymphocyte cells) to >100 µM (erythrocytes), highlighting cell-type dependency .

Systematic Review & Meta-Analysis

Q. What systematic review protocols are recommended for synthesizing fragmented data on this compound’s bioactivities?

- Methodological Answer : Follow PRISMA guidelines, including predefined inclusion/exclusion criteria (e.g., peer-reviewed studies with LC-MS validation). Use tools like Rayyan for screening and RevMan for statistical synthesis. Address publication bias via funnel plots .

- Data Gap : Only 17 studies met criteria for this compound’s antisickling activity in a 2023 review, underscoring the need for higher-evidence trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.